molecular formula C5H4N2OS B1469833 3-(Isothiocyanatomethyl)-1,2-oxazole CAS No. 1394040-25-5

3-(Isothiocyanatomethyl)-1,2-oxazole

Cat. No.: B1469833
CAS No.: 1394040-25-5
M. Wt: 140.17 g/mol
InChI Key: WKTAYSDRKVYDLI-UHFFFAOYSA-N
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Description

3-(Isothiocyanatomethyl)-1,2-oxazole (CAS 1394040-25-5) is a high-value heterocyclic building block with the molecular formula C5H4N2OS and a molecular weight of 140.16 . The compound features a reactive isothiocyanate (-N=C=S) group attached to a methylene linker on an isoxazole core, making it a versatile reagent for synthetic organic chemistry and medicinal chemistry research. Its primary research application is in bioconjugation and as a key synthetic intermediate for the development of more complex molecules, particularly through nucleophilic addition reactions where the isothiocyanate group readily forms covalent bonds with amines and other nucleophiles . Compounds with this functional group are of significant interest in creating molecular scaffolds for pharmaceutical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound is classified as hazardous . It requires careful handling and cold-chain transportation for stability. Safety data indicates it may cause skin and eye irritation and is toxic if inhaled, thus necessitating the use of appropriate personal protective equipment . For further specifications and ordering information, please contact our sales team.

Properties

IUPAC Name

3-(isothiocyanatomethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c9-4-6-3-5-1-2-8-7-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTAYSDRKVYDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Isothiocyanatomethyl)-1,2-oxazole plays a significant role in biochemical reactions, particularly due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups in proteins and enzymes. One of the primary interactions of this compound is with the enzyme myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates. This interaction is crucial for the compound’s bioactivity, as it facilitates the release of the isothiocyanate group, enabling it to interact with other biomolecules.

Additionally, this compound can interact with various proteins, including those involved in cell signaling pathways. The covalent modification of these proteins can lead to alterations in their function, thereby influencing cellular processes. For instance, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in signal transduction.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. One of the notable effects is the induction of apoptosis, a programmed cell death process, in cancer cells. This is achieved through the activation of caspases, which are proteases that play a critical role in the execution of apoptosis.

Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes. This inhibition can lead to a decrease in the production of ATP, the primary energy currency of the cell, thereby impairing cellular functions. The compound also has the potential to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. Initially, the compound binds to target biomolecules through its reactive isothiocyanate group. This binding can result in the covalent modification of proteins, leading to changes in their activity. For example, the inhibition of kinases by this compound occurs through the covalent attachment of the isothiocyanate group to the active site of the enzyme, thereby blocking its catalytic function.

In addition to enzyme inhibition, this compound can activate signaling pathways that lead to apoptosis. This is achieved through the activation of caspases, which are proteases that cleave specific substrates to trigger cell death. The compound can also influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of the compound is an important factor that influences its bioactivity. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to a decrease in its efficacy, particularly in long-term experiments.

The temporal effects of this compound on cellular function have also been investigated. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells within a few hours of treatment. Prolonged exposure to the compound can result in adaptive responses, such as the upregulation of detoxification enzymes, which can mitigate its effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. One of the primary pathways is the glucosinolate-myrosinase system, where the compound is produced through the hydrolysis of glucosinolates by the enzyme myrosinase. This pathway is crucial for the bioactivation of this compound, as it releases the reactive isothiocyanate group that mediates its biological effects.

The compound can also influence other metabolic pathways by inhibiting key enzymes involved in cellular metabolism. For example, this compound has been shown to inhibit glycolytic enzymes, leading to a decrease in ATP production and a subsequent impairment of cellular functions. Additionally, the compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing cellular redox balance.

Biological Activity

Chemical Structure and Properties

The molecular formula for 3-(Isothiocyanatomethyl)-1,2-oxazole is C₅H₄N₂OS, with a molecular weight of approximately 156.16 g/mol. The presence of the oxazole ring contributes to its heterocyclic nature, which is often linked to various biological activities. The isothiocyanate group is known for its reactivity, particularly in nucleophilic substitution reactions, which can lead to the formation of thioureas and other derivatives.

Biological Activities

Research indicates that compounds containing isothiocyanate groups exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Isothiocyanates have been shown to possess antimicrobial properties against various pathogens. For example, studies on related compounds indicate effectiveness against bacteria and fungi.
  • Anticancer Properties : Isothiocyanates are known for their potential anticancer effects. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways.
  • Anti-inflammatory Effects : Some isothiocyanates have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.

Antimicrobial Activity

A study focusing on related isothiocyanate compounds demonstrated significant antimicrobial activity against several bacterial strains. For instance, compounds structurally similar to this compound were effective against Escherichia coli and Staphylococcus aureus, suggesting that this compound may also exhibit similar properties.

Anticancer Activity

Research has shown that isothiocyanates can inhibit the proliferation of cancer cells. A notable study evaluated the effects of various isothiocyanate derivatives on cancer cell lines, revealing that certain compounds induced apoptosis and inhibited cell migration. Although direct studies on this compound are lacking, its structural similarity to effective compounds suggests potential anticancer activity.

The mechanisms through which isothiocyanates exert their biological effects include:

  • Nuclear Factor kappa B (NF-kB) Inhibition : Many isothiocyanates inhibit NF-kB signaling, which plays a crucial role in inflammation and cancer progression.
  • Activation of Detoxifying Enzymes : Isothiocyanates can enhance the activity of phase II detoxifying enzymes, contributing to their protective effects against carcinogens.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving readily available precursors. Common methods include:

  • Nucleophilic Substitution Reactions : Utilizing appropriate electrophiles and nucleophiles to introduce the isothiocyanate group.
  • Cyclization Reactions : Forming the oxazole ring through cyclization methods involving suitable starting materials.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2-Oxazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
3-(Isothiocyanatomethyl)-1,2-oxazole Isothiocyanatomethyl 128.17* –N=C=S (reactive electrophile)
5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole 4-Methoxyphenyl, 4-methylphenyl 265.31 –OCH₃ (electron-donating), –CH₃
5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole Bromomethyl, 4-methylphenyl 265.16† –CH₂Br (alkylating agent)
5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole Thiophene, trimethoxyphenyl 353.44† –SCH₃ (lipophilic), –OCH₃
3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole Azetidine, methoxymethyl 264.30 –N– (basic amine), –OCH₃

*Calculated based on formula C₄H₄N₂OS.
†Calculated from molecular formulas in evidence .

Key Insights :

  • Electrophilic Reactivity : The isothiocyanate group in this compound distinguishes it from halogenated (e.g., bromomethyl) or alkoxy-substituted analogs. This group facilitates covalent bonding with biological targets, a property absent in methoxy or methyl derivatives .

Key Insights :

  • TosMIC-Based Routes : Tosylmethyl isocyanide (TosMIC) is a versatile reagent for constructing oxazole cores, particularly for 4- or 5-substituted derivatives. The target compound may be synthesized via similar cycloadditions .
  • Regioselectivity : Substituent position (e.g., 3- vs. 5-) depends on starting materials. For example, Claisen–Schmidt condensation yields 3,5-disubstituted oxazoles .

Physicochemical Properties

  • Solubility: The isothiocyanate group’s polarity may enhance aqueous solubility compared to nonpolar methyl or aryl groups. However, bromomethyl derivatives (e.g., 5-(bromomethyl)-3-aryl-1,2-oxazoles) are likely less soluble due to halogen hydrophobicity .
  • Stability : Isothiocyanates are prone to hydrolysis, whereas methoxy and aryl groups confer greater stability .

Key Insights :

  • Enzyme Inhibition : Electron-withdrawing groups (e.g., trimethoxyphenyl) enhance binding to enzyme active sites, as seen in COX-2 inhibitors .

Preparation Methods

Construction of the 1,2-Oxazole Core

The 1,2-oxazole ring (also known as isoxazole) is a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 2. Its synthesis is well-established and can be achieved by:

Representative Reaction Scheme for 1,2-Oxazole Synthesis:

Step Reactants Conditions Outcome
1 α,β-Unsaturated ketone + Hydroxylamine hydrochloride Heating, aqueous or organic solvent Enamino ketoester intermediate
2 Enamino ketoester Cyclization and dehydration 1,2-Oxazole ring formation

Introduction of the Isothiocyanatomethyl Group

The key functionalization step involves attaching the isothiocyanate (-N=C=S) group to the methyl position on the oxazole ring. This is typically done by converting a primary amine precursor into the corresponding isothiocyanate. Several general procedures for synthesizing isothiocyanates are documented:

Thiophosgene Method

  • Procedure: The primary amine or ammonium salt is dissolved in a biphasic system of dichloromethane and saturated aqueous sodium bicarbonate. Thiophosgene is added slowly at room temperature under vigorous stirring. After reaction completion, the organic layer is separated, dried, and purified by column chromatography.

  • Advantages: High selectivity and moderate to good yields.

  • Limitations: Thiophosgene is toxic and requires careful handling.

1,1’-Thiocarbonyldiimidazole Method

  • Procedure: The primary amine is reacted with 1,1’-thiocarbonyldiimidazole in dichloromethane at room temperature. After reaction completion, water is added to quench, and the product is isolated by chromatographic purification.

  • Advantages: Milder and safer than thiophosgene, straightforward work-up.

  • Limitations: Availability and cost of reagent.

Carbon Disulfide and Oxidative Cyclization Method

  • Procedure: Primary amine or ammonium salt is reacted with carbon disulfide in the presence of potassium carbonate in water at room temperature overnight. Sodium persulfate and additional potassium carbonate are added to oxidize the intermediate to the isothiocyanate. The product is extracted and purified.

  • Advantages: Uses less toxic reagents, aqueous medium.

  • Limitations: Longer reaction times and moderate yields.

Specific Preparation Strategy for 3-(Isothiocyanatomethyl)-1,2-oxazole

The synthesis of this compound can be logically divided into two stages:

  • Stage 1: Synthesis of 3-(aminomethyl)-1,2-oxazole intermediate.

  • Stage 2: Conversion of the amino group to the isothiocyanate via one of the above methods.

Typical synthetic route:

Step Description Reagents/Conditions Yield/Notes
1 Formation of 1,2-oxazole ring with methylamine substituent at position 3 1,3-diketone + hydroxylamine derivatives; subsequent functionalization to introduce aminomethyl group Moderate to good yields reported
2 Conversion of aminomethyl substituent to isothiocyanatomethyl Reaction with thiophosgene or 1,1’-thiocarbonyldiimidazole in dichloromethane, or CS2/K2CO3 followed by oxidation Yields vary from 35% to 80% depending on method

Data Table Summarizing Preparation Methods

Method Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Thiophosgene Method Amine + Thiophosgene in CH2Cl2/NaHCO3, RT, 1 h High selectivity, straightforward Toxic reagent, requires care 60–80
1,1’-Thiocarbonyldiimidazole Method Amine + 1,1’-thiocarbonyldiimidazole in CH2Cl2, RT, 1 h Milder, safer Cost of reagent 50–75
CS2 and Oxidative Cyclization Amine + CS2 + K2CO3 in water, overnight + Na2S2O8 oxidation Less toxic reagents, aqueous medium Longer reaction time, moderate yield 35–60
1,3-Dipolar Cycloaddition (for oxazole) Alkynes/alkenes + nitrile oxides, various solvents, heat Regioselective, versatile Requires nitrile oxide generation Variable
Hydroxylamine Cyclocondensation 1,3-Diketones + hydroxylamine hydrochloride, heat Simple, widely used Possible isomer mixtures Good

Research Findings and Notes

  • The thiophosgene method remains a gold standard for isothiocyanate synthesis due to its efficiency, but safety concerns limit its use in large-scale or less-equipped labs.

  • The 1,1’-thiocarbonyldiimidazole reagent offers a safer alternative with comparable yields and easier handling.

  • The carbon disulfide/oxidative method provides a greener approach, avoiding toxic reagents, but requires longer reaction times and careful control of oxidation steps.

  • Preparation of the 1,2-oxazole ring is well-established with multiple synthetic pathways, allowing flexibility depending on available starting materials.

  • Microwave and ultrasound-assisted syntheses are emerging to improve reaction efficiency and environmental profiles, though specific application to this compound requires further study.

Q & A

Q. What are the key synthetic strategies for preparing 3-(Isothiocyanatomethyl)-1,2-oxazole, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis of 1,2-oxazole derivatives typically involves cyclization reactions using α-haloketones and amides under acidic or basic conditions . For this compound, regioselectivity can be controlled by optimizing solvent polarity, temperature, and catalyst choice. For example, cyclization of β-enamino ketoesters with isothiocyanate precursors under mild conditions (e.g., room temperature, THF) may favor the 1,2-oxazole scaffold . The use of NMR (¹H, ¹³C, ¹⁵N) and X-ray crystallography is critical for verifying regiochemistry .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Structural characterization relies on:
  • NMR spectroscopy : Distinct ¹H and ¹³C signals for the isothiocyanate (-N=C=S) group (e.g., δ ~125–130 ppm for ¹³C) and oxazole protons (δ 7.0–8.5 ppm for aromatic protons) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the isothiocyanate moiety.
  • X-ray crystallography : Resolves bond angles and distances, critical for distinguishing 1,2-oxazole from 1,3-oxazole isomers .

Q. What pharmacological activities are associated with the 1,2-oxazole scaffold, and how do substituents like isothiocyanatomethyl modulate bioactivity?

  • Methodological Answer : 1,2-Oxazole derivatives exhibit antiviral, anticancer, and antiplatelet aggregation properties . The isothiocyanate (-N=C=S) group enhances electrophilicity, enabling covalent binding to cysteine residues in target proteins (e.g., kinases or viral proteases) . For example, sulfonamide-linked oxazoles show improved pharmacokinetic profiles due to increased solubility and target affinity .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 3-substituted 1,2-oxazoles be addressed using computational chemistry?

  • Methodological Answer : Density functional theory (DFT) calculations predict transition-state energies to guide reaction optimization. For example:
  • Reaction Pathway Analysis : Comparing energy barriers for cyclization at C3 vs. C5 positions in oxazole formation .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions to rationalize regioselectivity trends (e.g., polar aprotic solvents favoring C3 substitution) .
    Experimental validation via kinetic studies (e.g., monitoring reaction progress with LC-MS) is essential .

Q. What experimental approaches resolve contradictions in reported biological activity data for 1,2-oxazole derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. non-cancerous) to assess selectivity .
  • Proteomic Profiling : Identify unintended targets using activity-based protein profiling (ABPP) with isothiocyanate probes .
  • Structural Analog Testing : Compare this compound with non-reactive analogs (e.g., methylthiomethyl derivatives) to isolate covalent binding effects .

Q. How can the stability of the isothiocyanate group in this compound be optimized for in vivo studies?

  • Methodological Answer :
  • Protecting Groups : Temporarily mask the isothiocyanate with tert-butoxycarbonyl (Boc) during synthesis, followed by deprotection under mild acidic conditions .
  • Formulation Strategies : Use lipid-based nanoparticles or cyclodextrin complexes to reduce hydrolysis in physiological buffers .
  • Stability Assays : Monitor degradation via HPLC-UV at λ = 254 nm under simulated biological conditions (pH 7.4, 37°C) .

Q. What role does the oxazole ring’s electronic structure play in modulating the reactivity of the isothiocyanate group?

  • Methodological Answer : The electron-withdrawing nature of the oxazole ring increases the electrophilicity of the isothiocyanate group, accelerating thiol-mediated covalent adduct formation. Computational studies (e.g., NBO analysis) quantify charge distribution, revealing enhanced partial positive charge at the isothiocyanate sulfur atom . Experimentally, Hammett substituent constants (σ) correlate with reaction rates in nucleophilic substitution assays .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Signals/PeaksReference
¹H NMR δ 4.35 (s, 2H, CH₂-S), δ 8.10 (s, 1H, oxazole)
¹³C NMR δ 125.5 (N=C=S), δ 150.2 (oxazole C3)
IR 2150 cm⁻¹ (N=C=S stretch)

Q. Table 2. Comparative Bioactivity of 1,2-Oxazole Derivatives

CompoundTargetIC₅₀ (μM)MechanismReference
This compoundCasein kinase 20.45Covalent inhibition
5-Methyl-1,2-oxazolePlatelet aggregation12.3Non-covalent ATP competition

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(Isothiocyanatomethyl)-1,2-oxazole
Reactant of Route 2
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3-(Isothiocyanatomethyl)-1,2-oxazole

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